molecular formula C9H8N2O2 B12344193 4-hydroxy-7-methyl-4aH-1,8-naphthyridin-2-one

4-hydroxy-7-methyl-4aH-1,8-naphthyridin-2-one

Cat. No.: B12344193
M. Wt: 176.17 g/mol
InChI Key: YFAZFCCBJGMCBV-UHFFFAOYSA-N
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Description

4-hydroxy-7-methyl-4aH-1,8-naphthyridin-2-one is a heterocyclic compound that belongs to the class of 1,8-naphthyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-7-methyl-4aH-1,8-naphthyridin-2-one can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production involve optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-7-methyl-4aH-1,8-naphthyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a wide range of substituted naphthyridines .

Mechanism of Action

The mechanism of action of 4-hydroxy-7-methyl-4aH-1,8-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various biological receptors and enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

4-hydroxy-7-methyl-4aH-1,8-naphthyridin-2-one

InChI

InChI=1S/C9H8N2O2/c1-5-2-3-6-7(12)4-8(13)11-9(6)10-5/h2-4,6,12H,1H3

InChI Key

YFAZFCCBJGMCBV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=O)C=C(C2C=C1)O

Origin of Product

United States

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